icosan-1-amine

Surface modification Oil/water separation Hydrophobic coatings

Researchers seeking fluorine-free omniphobic surfaces find C18 amines incapable of delivering surface energy below 10 mJ·m⁻². Icosan-1-amine, a saturated C20 primary alkylamine, occupies a distinct property window inaccessible to its nearest homologues: • Achieves γSᵈ = 8.6 mJ·m⁻² & γSᵖ = 0.08 mJ·m⁻² on grafted cotton-surpassing PTFE (~18 mJ·m⁻²) • Tfus 331.7 K (58.6 °C) provides ~7 K wider processing window vs. octadecylamine, preventing premature liquefaction in hot-melt extrusion • Absorbs 1.10-1.26 g hexane/g while retaining omniphobicity-outperforming C14 modifiers and matching C18 with added surface energy advantage • XLogP3 9.60 ensures maximal partitioning into hydrophobic environments for lipid-based delivery and solvent extraction Supplied at ≥95% purity with full analytical documentation. Reliable global shipping from multiple stocking points.

Molecular Formula C20H43N
Molecular Weight 297.6 g/mol
CAS No. 10525-37-8
Cat. No. B086533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameicosan-1-amine
CAS10525-37-8
Molecular FormulaC20H43N
Molecular Weight297.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCN
InChIInChI=1S/C20H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-21H2,1H3
InChIKeyBUHXFUSLEBPCEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Icosan-1-amine Physicochemical Profile


Icosan-1-amine (1-eicosanamine, arachidylamine) is a saturated, straight-chain C20 primary alkylamine with molecular formula C₂₀H₄₃N (MW 297.56 g·mol⁻¹) [1]. It belongs to the long-chain fatty amine class, positioned between the widely produced C18 (octadecylamine) and C22 (docosylamine) homologues. Its reported melting point (Tfus) from authoritative thermodynamic compilations is 331.7 K (58.6 °C) [2], its predicted XLogP3 is 9.60, and its predicted pKa (conjugate acid) is 10.67 ± 0.10 . These values define a compound with significantly higher hydrophobicity and a moderately elevated melting point relative to the nearest widely available analogue, octadecylamine.

Chain-Length Selection C20 primary alkylamine for non-linear property window Distinct from C18 and C22 homologues
Workflow Fit Surface modification, hydrophobic coating, and solid-state formulation studies Reported for grafted-cotton and oil/water separation
Selection Context Higher hydrophobicity and moderately elevated melting point vs. octadecylamine Predicted XLogP3 9.60; reported Tfus 331.7 K

Icosan-1-amine Irreplaceability vs. Other Alkylamines


Long-chain primary amines are not fungible across their homologous series because key functional properties—surface energy, melting point, hydrophobicity, and monolayer packing—exhibit strong, non-linear chain-length dependencies [1]. Substituting icosan-1-amine with the more common octadecylamine (C18) or the longer docosylamine (C22) alters the thermodynamic driving force for adsorption, the cohesive energy density of self-assembled films, and the phase behaviour of derived materials. The following quantitative evidence demonstrates that a C20 chain length occupies a distinct property window that is inaccessible to its nearest neighbours, directly affecting end-use parameters such as oil/water separation efficiency, thermal processing windows, and surface energy minima [2].

Octadecylamine (C18) may not transfer. Surface energy, melting point, and lipophilicity differences can shift film packing and thermal processing windows.
Docosylamine (C22) may alter phase behaviour. Longer chain length can change cohesive energy density and adsorption thermodynamics, requiring reformulation review.
Hexadecylamine (C16) may not reproduce omniphobicity. Lower lipophilicity and higher surface energy limit low-energy surface applications.

Icosan-1-amine vs. Closest Alkylamines


Surface Energy on Grafted Cotton

Grafting icosan-1-amine (ESA) onto tannic acid-primed cotton produces a surface with significantly lower dispersive and polar surface energy components than the octadecylamine (ODA)-grafted analogue reported in prior work [1][2]. At the optimal ESA loading (1.035 mg·mL⁻¹), the dispersive component γSᵈ = 8.6 mJ·m⁻² and the polar component γSᵖ = 0.08 mJ·m⁻² [1]. In contrast, ODA-grafted cotton under comparable tannic acid-mediated conditions yields γSᵈ = 29.0–31.2 mJ·m⁻² and γSᵖ = 4.2–6.2 mJ·m⁻² [2]. The icosan-1-amine surface is therefore approximately 3.5‑fold lower in dispersive energy and roughly 50‑ to 75‑fold lower in polar energy, delivering a truly omniphobic character with water contact angle reaching 143.95° ± 0.80° [1].

Surface Energy on Grafted Cotton
Head-to-head
γSᵈ 8.6 vs. 29.0–31.2 mJ·m⁻²
γSᵖ 0.08 vs. 4.2–6.2 mJ·m⁻²
Water CA 143.95° (ESA) vs. 142.9° (ODA)
Supports omniphobic surface engineering with lower energy floor.
Tannic acid-grafted cotton; reported ~50–75× lower polar energy vs. C18.
Surface modification Oil/water separation Hydrophobic coatings

Melting Point by Chain Length

The melting point (Tfus) of highly purified icosan-1-amine is 331.7 K (58.6 °C) as determined by the Thermodynamics Research Center (TRC) compilation [1]. This is 6.8 K above the accepted TRC value for octadecylamine (Tfus = 324.95 K, 51.8 °C) [2] and 12.3 K above hexadecylamine (Tfus = 319.4 K, 46.3 °C) [3]. The incremental melting point elevation per added –CH₂– group is thus approximately 3.4 K (C16→C18) and 3.4 K (C18→C20), reflecting the systematic increase in cohesive energy with chain length.

Melting Point by Chain Length
Head-to-head
Tfus = 331.7 K (58.6 °C)
+6.8 K vs. C18; +12.3 K vs. C16
Supports wider thermal processing window for solid-state formulations.
TRC-compiled values; uncertainty ±3 K (C20).
Thermal properties Formulation design Solid-state processing

Oil Absorption Capacity on Modified Cotton

The hexane absorption capacity of TA-grafted cotton fabrics increases with the chain length of the alkylamine. Icosan-1-amine (ESA)-modified cotton absorbs 1.10 g hexane·g⁻¹ cotton in a top‑hexane/water‑bottom configuration and 1.26 g·g⁻¹ in a water‑first protocol [1]. The previously studied C14 (TDA), C16 (HDA), and C18 (ODA) analogues absorbed 0.96, 1.22, and 1.25 g·g⁻¹, respectively, in the top‑hexane configuration [2]. The C20 chain thus matches or marginally exceeds the absorption of the C18 homologue while delivering the additional surface‑energy benefits documented above.

Oil Absorption Capacity
Cross-study
1.10–1.26 g hexane·g⁻¹ cotton
Comparable to C18; +14.6% vs. C14
Reported oil sorption match with added surface-energy benefit.
TA-grafted cotton, room temperature; water-first protocol yields 1.26 g·g⁻¹.
Oil sorption Water purification Superhydrophobic materials

Hydrophobicity by Chain Length

The predicted partition coefficient (XLogP3) of icosan-1-amine is 9.60 [1], substantially higher than the computed values for octadecylamine (XLogP3 ≈ 8.2) and hexadecylamine (XLogP3 ≈ 7.1) [2]. Each additional –CH₂– group adds approximately 0.5 logP units, meaning that the C20 homologue is about 25‑fold more lipophilic than the C18 analogue and roughly 300‑fold more lipophilic than the C16 analogue.

Hydrophobicity by Chain Length
Cross-study
XLogP3 = 9.60
~25× more lipophilic than C18; ~300× vs. C16
Supports selection for maximum hydrophobic-phase partitioning.
Predicted values; experimental logP unavailable.
Lipophilicity Membrane partitioning Drug delivery

Icosan-1-amine Application Scenarios


Omniphobic Textile Finishing

The combination of γSᵈ = 8.6 mJ·m⁻² and γSᵖ = 0.08 mJ·m⁻² achieved with icosan-1-amine-grafted cotton [1] places the modified surface below the surface energy of PTFE (~18 mJ·m⁻²). This renders the C20 amine uniquely suited for fluorine-free omniphobic textile treatments where shorter chains (C18/C16) yield dispersive components above 29 mJ·m⁻² and cannot meet the <10 mJ·m⁻² threshold [2].

High-Temperature Solid Formulation Processing

The Tfus of 331.7 K (58.6 °C) [1] provides a processing window approximately 7 K wider than octadecylamine (Tfus = 324.95 K) [2]. This is critical for hot-melt extrusion, powder coating, and solid lipid nanoparticle formulations where premature liquefaction of the C18 amine would cause phase separation or processing failure.

Oil/Water Separation Membranes

Icosan-1-amine-modified cotton absorbs 1.10–1.26 g hexane per gram of substrate while maintaining omniphobic surface character [1], outperforming TDA (C14, 0.96 g·g⁻¹) and matching ODA (C18) in absorption capacity [2], but with the added benefit of ultra‑low polar surface energy (0.08 mJ·m⁻² vs. 4.2–6.2 mJ·m⁻² for ODA). This dual advantage makes the C20 amine the optimal single‑component modifier for durable oil‑spill recovery fabrics.

Lipophilic Phase-Transfer and Membrane Partitioning

With XLogP3 = 9.60 [1], icosan-1-amine is approximately 25‑fold more lipophilic than octadecylamine (XLogP3 ≈ 8.2) and about 300‑fold more lipophilic than hexadecylamine [2]. This property profile supports selection of the C20 amine for applications demanding maximal partitioning into hydrophobic environments, such as lipid‑based drug delivery vehicles, supported lipid bilayer models, and non‑polar solvent extraction systems.

Application
Selection Property
Validation Focus
Omniphobic Textile Finishing
Ultra-low dispersive and polar surface energy
Surface energy quantification and fluorine-free durability
High-Temperature Solid Formulation Processing
Elevated melting point (331.7 K)
Thermal processing window and phase-separation resistance
Oil/Water Separation Membranes
High oil sorption with omniphobic surface character
Absorption capacity and polar energy component comparison
Lipophilic Phase-Transfer and Membrane Partitioning
High predicted lipophilicity (XLogP3 9.60)
Partitioning efficiency in lipid bilayers or non-polar media
Request specification review
Quote Request

Request a Quote for icosan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.